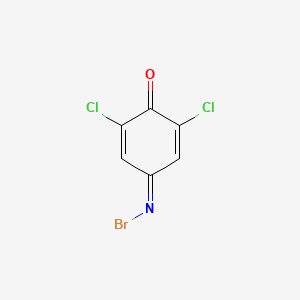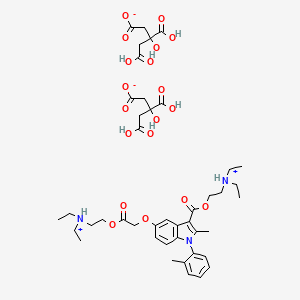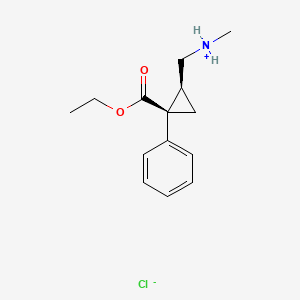
Benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3,5-tricarbaldehyde: and 2,5-diethoxybenzene-1,4-dicarbohydrazide are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,3,5-tricarbaldehyde is known for its role in the synthesis of porous organic cages and covalent organic frameworks . 2,5-diethoxybenzene-1,4-dicarbohydrazide is a crystalline solid with specific uses in chemical synthesis .
Métodos De Preparación
Benzene-1,3,5-tricarbaldehyde: can be synthesized through various methods, including the oxidation of benzene derivatives. One common method involves the use of strong oxidizing agents to convert benzene-1,3,5-tricarboxylic acid to benzene-1,3,5-tricarbaldehyde . Industrial production methods often involve controlled oxidation processes to ensure high yield and purity.
2,5-diethoxybenzene-1,4-dicarbohydrazide: is typically prepared by reacting 2,5-diethoxybenzene-1,4-dicarboxylic acid with hydrazine hydrate under reflux conditions . This reaction results in the formation of the desired hydrazide compound, which can be purified through recrystallization.
Análisis De Reacciones Químicas
Benzene-1,3,5-tricarbaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert it to benzene-1,3,5-tricarbinol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
2,5-diethoxybenzene-1,4-dicarbohydrazide: can undergo:
Hydrolysis: It can be hydrolyzed to form the corresponding diacid and hydrazine.
Condensation: It can react with aldehydes to form hydrazone derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,3,5-tricarbaldehyde: is extensively used in the synthesis of covalent organic frameworks (COFs) and porous organic cages. These materials have applications in gas storage, separation, and catalysis . Additionally, it is used in the development of advanced materials for electronic and photonic applications.
2,5-diethoxybenzene-1,4-dicarbohydrazide: finds applications in the synthesis of hydrazone-linked compounds, which are used in various chemical and biological studies. It is also used in the preparation of polymers and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of benzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules, leading to the formation of complex structures like COFs. These frameworks exhibit unique properties such as high surface area and stability, making them suitable for various applications .
2,5-diethoxybenzene-1,4-dicarbohydrazide: acts as a versatile building block in organic synthesis. Its hydrazide functional groups can form stable hydrazone linkages with aldehydes and ketones, facilitating the formation of complex molecular architectures .
Comparación Con Compuestos Similares
Benzene-1,3,5-tricarbaldehyde: can be compared to other tricarbaldehyde compounds such as 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde . While both compounds have similar structural features, benzene-1,3,5-tricarbaldehyde is more commonly used in the synthesis of COFs due to its stability and reactivity.
2,5-diethoxybenzene-1,4-dicarbohydrazide: can be compared to other dihydrazide compounds like 2,5-dimethoxybenzene-1,4-dicarbohydrazide . The presence of ethoxy groups in 2,5-diethoxybenzene-1,4-dicarbohydrazide imparts different solubility and reactivity properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C21H24N4O7 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C12H18N4O4.C9H6O3/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13;10-4-7-1-8(5-11)3-9(2-7)6-12/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18);1-6H |
Clave InChI |
PDHNFYGGEUDCSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN.C1=C(C=C(C=C1C=O)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)










